5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a molecular formula of C25H21N3O6 This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, and phenanthridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro groups results in amines .
Scientific Research Applications
5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Disodium [1-[(2-hydroxy-3,5-dinitrophenyl)azo]-2-naphthalenolato][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato]chromate
- 2-Hydroxy-5-(phenyldiazenyl)benzoic acid
- 5-Nitrosalicylic acid
Uniqueness
5-(2-HYDROXY-3,5-DINITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of functional groups and complex structure.
Properties
Molecular Formula |
C25H21N3O6 |
---|---|
Molecular Weight |
459.4g/mol |
IUPAC Name |
5-(2-hydroxy-3,5-dinitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H21N3O6/c1-25(2)11-17-21-15-6-4-3-5-13(15)7-8-18(21)26-23(22(17)20(29)12-25)16-9-14(27(31)32)10-19(24(16)30)28(33)34/h3-10,23,26,30H,11-12H2,1-2H3 |
InChI Key |
ZTYLSXLXWOFNCZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.